1-(5-甲基噻吩-3-基)乙酮

描述

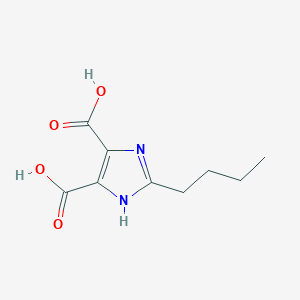

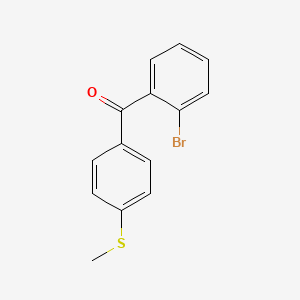

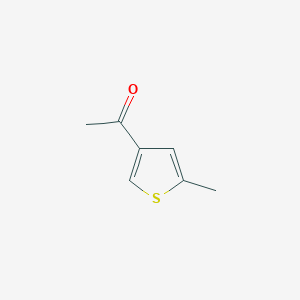

1-(5-Methylthiophen-3-yl)ethanone is a compound that belongs to the class of organic compounds known as thiophenes with a ketone functional group. The compound's structure is characterized by a thiophene ring, which is a five-membered aromatic ring containing a sulfur atom, and an ethanone group attached to the ring. The methyl group at the 5-position of the thiophene ring contributes to the compound's unique chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that may include cyclization, substitution, and resolution of enantiomers. For example, the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives was achieved using phenacyl bromide, substituted aryl amine, and acetylacetone in the presence of an organic base . Similarly, enantiomerically pure diarylethanes were synthesized through a 7-step procedure starting from a related methanone compound . These methods highlight the versatility of synthetic approaches in creating structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(5-Methylthiophen-3-yl)ethanone has been studied using various spectroscopic techniques and computational methods. X-ray diffraction studies have confirmed the structures of synthesized compounds . Density functional theory (DFT) calculations have been employed to predict the optimized molecular geometry and vibrational frequencies, providing insights into the molecular conformation and stability .

Chemical Reactions Analysis

Compounds with a thiophenyl ethanone structure can participate in various chemical reactions due to the presence of reactive sites such as the carbonyl group and the thiophene ring. The carbonyl group can be a site for nucleophilic attack, while the thiophene ring can undergo electrophilic substitution reactions. The molecular electrostatic potential study indicates that the negative regions are mainly localized over the carbonyl group and phenyl rings, suggesting possible sites for electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(5-Methylthiophen-3-yl)ethanone and related compounds are influenced by their molecular structure. The vibrational spectroscopy and HOMO-LUMO analysis provide information on the compound's electronic properties and potential for charge transfer within the molecule . The crystal packing and intermolecular interactions, such as C-H···π interactions, contribute to the compound's solid-state properties . Theoretical calculations, including UV-Visible and NBO analysis, help predict the electronic transitions and reactivity descriptors, which are crucial for understanding the compound's behavior in various environments .

科学研究应用

振动和紫外/可见光谱分析

1-(5-甲基噻吩-3-基)乙酮在基态的振动和电子性质已得到广泛研究。使用密度泛函理论 (DFT),研究人员计算了优化参数、振动频率,并对基本模式进行了完整分配。该分子的紫外-可见光谱、超极化率和分子静电势也通过理论预测,表明该分子的稳定性和反应性。这些信息对于理解该化合物的电子结构和在材料科学中的潜在应用至关重要 (ChNageswara Rao 等人,2018 年)。

杂环化合物合成和抗菌活性

1-(5-甲基噻吩-3-基)乙酮等杂环化合物在制药和医学研究中作为重要的组成部分。研究探索了这些化合物的合成和抗菌活性,表明它们在药物开发和疾病管理中的潜力 (Atul K. Wanjari,2020 年)。

化学传感器应用

1-(5-甲基噻吩-3-基)乙酮的新型衍生物已被研究为比色传感器,证明了它们在特定离子存在下由于氢键和质子转移而改变颜色的能力。这一特性对于开发具有特定目标检测能力的新型化学传感器具有重要意义 (V. Gupta 等人,2014 年)。

在化学离子传感器导电薄膜中的作用

1-(5-甲基噻吩-3-基)乙酮衍生物已被用于合成功能化的导电材料。这些材料在离子传感器中特别有用,为二价重金属阳离子提供受体基团,并表现出显着的氧化还原行为。此类材料对于开发灵敏且选择性的离子传感技术至关重要 (J. Tarábek 等人,2006 年)。

抗菌和抗真菌应用

1-(5-甲基噻吩-3-基)乙酮衍生物在抗菌和抗真菌活性方面显示出有希望的结果。它们的结构特性和抑制有害微生物生长的能力突出了它们在创造新型抗菌剂和抗真菌剂方面的潜力 (Setti S. Chinnayya 等人,2022 年)。

安全和危害

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

1-(5-methylthiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-7(4-9-5)6(2)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTCXUVNIBOXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612052 | |

| Record name | 1-(5-Methylthiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methylthiophen-3-yl)ethanone | |

CAS RN |

69213-96-3 | |

| Record name | 1-(5-Methylthiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methylthiophen-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)